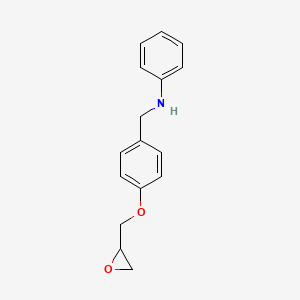
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL-: is an organic compound that features both an epoxy group and a benzylamine moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties, which allow it to participate in a variety of chemical reactions. The presence of the epoxy group makes it highly reactive, particularly in ring-opening reactions, while the benzylamine component provides additional functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- typically involves the reaction of benzylamine with an epoxide. One common method is the ring-opening reaction of an epoxide with benzylamine under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, depending on the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of heterogeneous catalysts can also enhance the efficiency and recyclability of the process .
Chemical Reactions Analysis
Types of Reactions:
Ring-Opening Reactions: The epoxy group in BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The benzylamine moiety can undergo various substitution reactions, including alkylation and acylation, to form a wide range of derivatives.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze ring-opening reactions of the epoxy group.
Metal Catalysts: Such as platinum or palladium, can be used to facilitate various reactions involving the benzylamine moiety.
Major Products:
β-Amino Alcohols: Formed from the ring-opening of the epoxy group with amines.
Substituted Benzylamines: Resulting from various substitution reactions on the benzylamine moiety.
Scientific Research Applications
Chemistry:
Synthesis of β-Amino Alcohols: These compounds are important intermediates in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- primarily involves the nucleophilic attack on the epoxy group, leading to ring-opening reactions. This process is facilitated by the presence of a catalyst, which can be an acid, base, or metal complex. The resulting β-amino alcohols can further participate in various chemical transformations, making the compound highly versatile in synthetic chemistry .
Comparison with Similar Compounds
P-(2,3-EPOXYPROPOXY)-N,N-BIS(2,3-EPOXYPROPYL)ANILINE: Another epoxy-containing compound used in similar applications.
N-ALKYL-PYRROLECARBOXYLIC ACID DERIVATIVES: These compounds also feature reactive functional groups and are used in the synthesis of pharmaceuticals.
Uniqueness: BENZYLAMINE, p-(2,3-EPOXYPROPOXY)-N-PHENYL- is unique due to the combination of the benzylamine and epoxy functionalities, which provide a wide range of reactivity and applications. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
63991-57-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)17-10-13-6-8-15(9-7-13)18-11-16-12-19-16/h1-9,16-17H,10-12H2 |
InChI Key |
GPNIQDXLAWTXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















